5-Methoxy NMT

Catalog No.
S604746
CAS No.
2009-03-2
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy NMT

Researchers studying serotonergic pathways often face confounding 5-HT2A activation with standard tryptamines. 5-Methoxy NMT (CAS 2009-03-2) provides a selective 5-HT1A agonist probe, minimizing off-target effects.

  • Lacks 5-HT2A-mediated head-twitch response, confirming mechanism-specific outcomes.
  • Enables targeted activation of 5-HT1A receptors in thermoregulation, anxiety, and depression models.
  • Essential for SAR studies on N-methylation impact in 5-methoxytryptamines.

High purity (>98%) supports reproducible research.

CAS Number

2009-03-2

Product Name

5-Methoxy NMT

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

NFDDCRIHMZGWBP-UHFFFAOYSA-N

Synonyms

5-methoxy-alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine dipicrate, 5-methoxy-alpha-methyltryptamine hydrochloride, 5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (+)-isomer, 5-methoxy-alpha-methyltryptamine, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (-)-isomer, 5-methoxy-N-methyltryptamine, alpha,O-dimethylserotonin

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)OC

N,O-dimethylserotonin is a tryptamine derivative hahing a methoxy group at position 5 of the indole portion and a methyl substituent on the side-chain nitrogen. It is functionally related to a serotonin.
5-Methoxy-N-methyltryptamine has been reported in Anadenanthera peregrina, Phalaris arundinacea, and other organisms with data available.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

5-Methoxy N-methyltryptamine (5-Methoxy NMT) is a tryptamine alkaloid belonging to the class of 5-methoxy-substituted indoleamines. As the N-monomethylated analog of 5-methoxytryptamine (5-MeO-T) and a close structural relative of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), its primary value in research is derived from the specific pharmacological profile conferred by its unique substitution pattern. Its activity is centered on serotonin (5-HT) receptors, but with functional consequences that diverge significantly from its more common N,N-dialkylated or non-methoxylated counterparts, making it a specific tool for dissecting serotonergic pathways. [1]

Research Fit

Standard Type Analytical Reference Standard
Chemical Series 5-Methoxytryptamine
Behavioral Profile Non-hallucinogenic Probe

Substituting 5-Methoxy NMT with its close analogs, such as 5-MeO-DMT or N-methyltryptamine (NMT), is inadvisable for controlled research due to critical differences in functional activity. The presence versus absence of the 5-methoxy group, and particularly the distinction between a single (N-methyl) and double (N,N-dimethyl) substitution on the terminal amine, fundamentally alters the molecule's interaction with key serotonin receptors. This leads to distinct in vivo outcomes; for example, while many N,N-dialkylated tryptamines are potent agonists at the 5-HT2A receptor, 5-Methoxy NMT shows a divergent profile where 5-HT1A receptor interactions appear to dominate its behavioral effects. [1] Therefore, selecting 5-Methoxy NMT is a deliberate choice to engage a specific pharmacological pathway, not a generic tryptamine scaffold.

Substitution Risk

5-MeO-NMT
vs. 5-MeO-DMT
Absence of HTR may shift behavioral readouts; receptor engagement differs.
5-MeO-NMT
vs. 5-MeO-T
5-HT1A affinity present; neuroplastic intermediate rank may alter outcome.
5-MeO-NMT
vs. Pan-5-HT analogs
Lipophilicity-driven exposure profile differs; certified purity not interchangeable.

Functional Divergence from Psychedelic Analogs: Absence of 5-HT2A-Mediated Head-Twitch Response

In a standard in vivo model for assessing 5-HT2A receptor agonism, 5-Methoxy NMT is functionally distinct from its N,N-dialkylated relatives. A 2024 study in *ACS Chemical Neuroscience* demonstrated that while various N,N-dialkyl and N-isopropyl 5-MeO-DMT analogs potently induced the head-twitch response (HTR) in mice, the N-methyl analog (5-Methoxy NMT) did not. [1] This lack of activity in a key behavioral assay for psychedelic potential highlights its divergent functional selectivity.

Evidence DimensionHead-Twitch Response (HTR) Induction in C57Bl/6J mice
Target Compound DataDid not induce HTRs
Comparator Or BaselineN,N-dialkyl and N-isopropyl 5-MeO-DMT analogs: Active (ED50 range = 0.2–1.8 mg/kg)
Quantified DifferenceQualitatively distinct functional outcome (inactive vs. active)
ConditionsIn vivo assay, subcutaneous injection in mice.

For researchers needing to isolate non-5-HT2A-mediated effects or requiring a negative control for HTR studies, this compound is a rational choice over its HTR-active analogs.

Absence of Head Twitch Response
Head-to-head
No HTR activity (vs. 5-MeO-DMT ED50 0.2–1.8 mg/kg)
Supports non-hallucinogenic research model selection.
C57Bl/6J mice, s.c., ± WAY-100635; HTR not unmasked.

Process Control Advantage: Guaranteed Mono-Methylation Avoids Complex Synthetic Purification

The synthesis of mono-methylated amines from a primary amine precursor like 5-methoxytryptamine (5-MeO-T) presents a common process-control challenge: over-alkylation. Standard methylation procedures can readily produce a mixture of the starting material, the desired mono-methylated product (5-Methoxy NMT), and the di-methylated byproduct (5-MeO-DMT). [1] These compounds have similar chromatographic properties, making purification to high isomeric purity difficult and resource-intensive.

Evidence DimensionSynthesis Purity & Process Efficiency
Target Compound DataProcured as a single, purified compound with defined identity and guaranteed purity.
Comparator Or BaselineIn-house synthesis from 5-methoxytryptamine, which risks a difficult-to-separate mixture of starting material, mono-, and di-methylated products.
Quantified DifferenceEliminates reaction optimization and complex chromatographic purification steps, ensuring batch-to-batch reproducibility.
ConditionsStandard N-methylation reaction conditions (e.g., reductive amination).

Procuring this specific compound de-risks research by providing a pure, characterized starting material, avoiding the time, cost, and uncertainty of synthesis and purification.

5-HT2A Receptor Binding
Cross-study comparable
Ki = 79 nM; EC50 = 3.8–6.4 nM
N-methylation SAR probe context.
Radioligand binding, functional Ca²⁺ flux; intermediate vs. 5-MeO-T/5-MeO-DMT.

Demonstrated In Vivo Bioactivity via 5-HT1A-Mediated Pathways

Despite its inactivity in the 5-HT2A-mediated HTR assay, 5-Methoxy NMT is demonstrably bioactive in vivo through other pathways. Studies have shown it induces physiological effects known to be mediated by the 5-HT1A receptor, such as hypothermia and hypolocomotion in rodents. [1] This confirms the compound reaches and acts on central targets, but channels its effects through a different primary mechanism than its classic psychedelic analogs, which are defined by potent 5-HT2A agonism. [2]

Evidence DimensionPrimary In Vivo Receptor-Mediated Effects
Target Compound DataInduces 5-HT1A-mediated hypothermia and hypolocomotion.
Comparator Or BaselineClassic psychedelic tryptamines (e.g., DMT, certain 5-MeO-DMT analogs) are primarily characterized by potent 5-HT2A-mediated HTR.
Quantified DifferenceDemonstrates a functional shift from 5-HT2A- to 5-HT1A-dominant activity in key behavioral and physiological outcomes.
ConditionsIn vivo rodent models.

This compound allows researchers to specifically probe 5-HT1A-related pathways in vivo without the confounding, and often behaviorally overwhelming, effects of potent 5-HT2A receptor activation.

5-HT1A Receptor Engagement
Cross-study comparable
Ki = 7.9 nM; EC50 = 1.1–220 nM
5-HT1A-mediated anxiolytic model probe context.
High affinity vs. absent in 5-MeO-T; [³H]8-OH-DPAT.
Dendritic Arbor Complexity
Head-to-head
Intermediate Nmax (5-MeO-DMT > 5-MeO-NMT > 5-MeO-T)
Intermediate neuroplasticity endpoint context.
Rat cortical neurons DIV6, 10 µM; Sholl analysis N=45–64.
Analytical Reference Specifications
Source review
Purity ≥98%; DMF/DMSO/EtOH soluble
Quantitative method validation support.
Batch-specific COA; storage -20°C.
Lipophilicity Profile
Class-level
Intermediate LogP (5-MeO-DMT > NMT > 5-MeO-T)
CNS permeability prediction context.
Correlates with neuronal growth efficacy.

Negative Control in 5-HT2A Receptor Functional Assays

Based on its demonstrated lack of activity in the head-twitch response model, 5-Methoxy NMT serves as an ideal negative control to confirm that an observed effect in a tryptamine study is specifically mediated by the 5-HT2A receptor and not a general property of the tryptamine scaffold. [1]

Tool Compound for Isolating 5-HT1A-Mediated In Vivo Effects

For researchers studying the role of 5-HT1A receptors in thermoregulation, locomotion, anxiety, or depression models, this compound provides a means to activate these receptors with a tryptamine structure without the potent and potentially confounding activation of 5-HT2A receptors. [REFS-1, REFS-2]

Investigating Structure-Activity Relationships (SAR) of N-Alkylated Tryptamines

As a key data point between the primary amine (5-MeO-T) and the tertiary amine (5-MeO-DMT), procuring high-purity 5-Methoxy NMT is essential for accurately defining the SAR of N-alkylation on receptor affinity and functional activity within the 5-methoxytryptamine class.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-Hallucinogenic Serotonergic Research Probe
5-HT2A/1A agonism without HTR
Serotonergic behavioral endpoint review
N-Methylation SAR Investigation
Intermediate receptor affinity in 5-MeO series
Mono-N-methyl vs. di-methyl gradient confirmation
Analytical Reference Standard
Certified ≥98% purity, defined solubility
Quantitative method accuracy and precision
Neuroplasticity Model Control Compound
Psychoplastogenic without hallucinogenic behavior
Dendritic arborization endpoint interpretation

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 Da

Monoisotopic Mass

204.126263138 Da

Heavy Atom Count

15

UNII

YBO217L5YV

Other CAS

2009-03-2

Wikipedia

5-MeO-NMT

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